

EMAC10101d: A Potent Inhibitor of Human Carbonic Anhydrase II

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Compound of Interest		
Compound Name:	EMAC10101d	
Cat. No.:	B10824862	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the inhibitory activity of **EMAC10101d** against human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in fundamental physiological processes. The document details the binding affinity of **EMAC10101d**, the experimental methodology used to determine its inhibitory constant, and its role within a key signaling pathway relevant to cancer metabolism.

Quantitative Analysis of Inhibitory Potency

EMAC10101d has been identified as a potent and selective inhibitor of human carbonic anhydrase II (hCA II). Its inhibitory constant (Ki) for hCA II is 8.1 nM.[1] For comparative purposes, the Ki values of **EMAC10101d** against other carbonic anhydrase isoforms have also been determined, highlighting its selectivity. A summary of these quantitative data is presented in the table below.

Isoform	Ki (nM)
hCA I	9627.4
hCA II	8.1
hCA IX	224.6
hCA XII	154.9



Table 1: Inhibitory constants (Ki) of **EMAC10101d** for various human carbonic anhydrase isoforms.[1]

Experimental Determination of Ki Value

The inhibitory activity of **EMAC10101d** against hCA isoforms was determined using a stopped-flow CO2 hydration assay.[1] This method is a standard and highly accurate technique for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Stopped-Flow CO2 Hydration Assay Protocol

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The initial rate of the reaction is determined at various inhibitor concentrations to calculate the inhibitory constant (Ki).

General Methodology:

- · Reagents and Buffers:
 - Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII).
 - Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). The buffer composition and pH are optimized for the specific isoform being tested.
 - A stock solution of the inhibitor (EMAC10101d) dissolved in a suitable solvent (e.g., DMSO).
 - CO2-saturated water as the substrate.
- Instrumentation:
 - A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
- Procedure:
 - The enzyme solution and the inhibitor solution (at various concentrations) are preincubated.





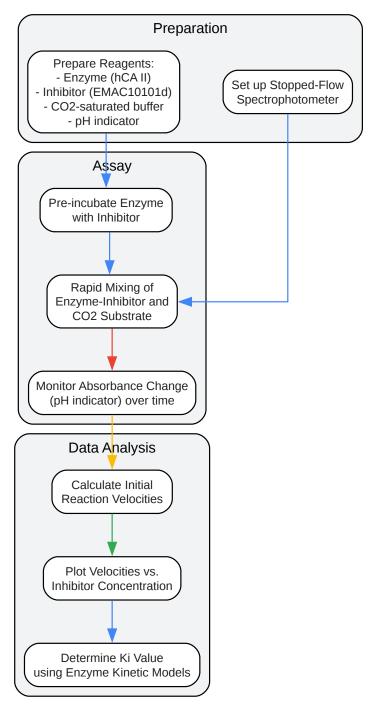


- The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.
- The change in absorbance of the pH indicator is monitored over a short time frame (typically seconds) to determine the initial reaction velocity.
- The uncatalyzed rate of CO2 hydration (in the absence of the enzyme) is also measured and subtracted from the enzyme-catalyzed rates.
- The initial velocities are plotted against the inhibitor concentration, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff equation) to determine the Ki value.

The following diagram illustrates the general workflow for determining the Ki value using a stopped-flow assay.



Experimental Workflow for Ki Determination



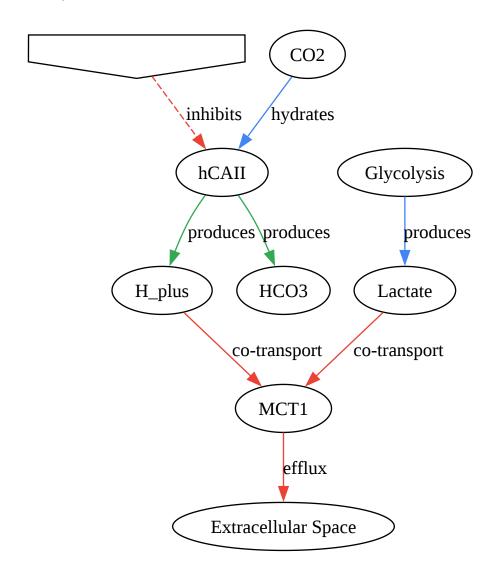
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Ki Determination Workflow



Signaling Pathway Involvement

Carbonic anhydrase II plays a crucial role in cellular pH regulation, a process that is often dysregulated in cancer. One important mechanism involves the interaction of hCA II with monocarboxylate transporters (MCTs), particularly MCT1. This interaction facilitates the transport of lactate, a product of glycolysis, out of cancer cells. By inhibiting hCA II, **EMAC10101d** can disrupt this process, leading to intracellular acidification and potentially inhibiting cancer cell proliferation and survival.



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References

- 1. pubs.acs.org [pubs.acs.org]
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